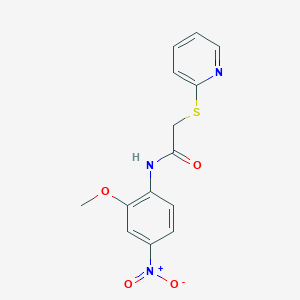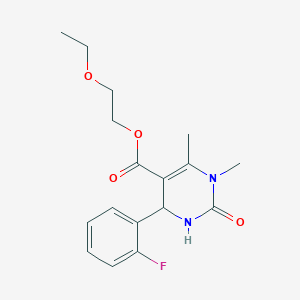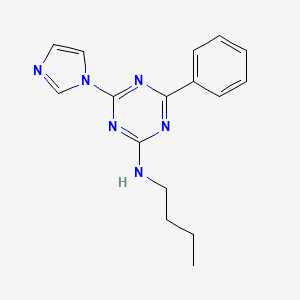![molecular formula C6H6N4O B11498271 5-Methyltetrazolo[1,5-a]pyridin-7-ol](/img/structure/B11498271.png)
5-Methyltetrazolo[1,5-a]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of tetrazolopyridines. These compounds are known for their diverse chemical and pharmacological properties, making them of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the tetrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole ring structure and exhibit comparable chemical and pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL is unique due to its specific substitution pattern and the presence of both tetrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5-methyl-3H-tetrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)3-6-7-8-9-10(4)6/h2-3H,1H3,(H,7,9) |
InChI-Schlüssel |
KCZFFSAVTFQNIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C2N1NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)
![3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11498196.png)
![3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-](/img/structure/B11498209.png)
![Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11498216.png)

![2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11498227.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11498234.png)

![Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11498238.png)
![ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11498243.png)
![4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide](/img/structure/B11498248.png)

![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11498256.png)
